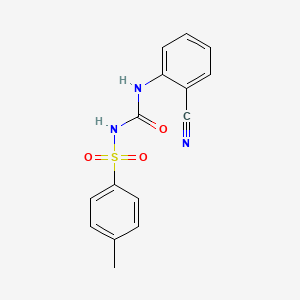

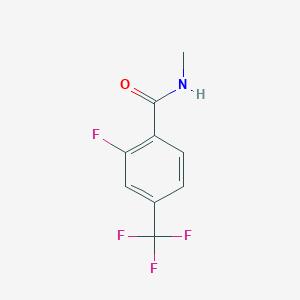

1-(2-氰基苯基)-3-(4-甲基苯基)磺酰脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonylurea derivatives, including compounds similar to 1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea, often involves multi-step chemical reactions that require precise control over reaction conditions to ensure the desired selectivity and yield. Techniques such as the reaction of cyanomethylene compounds with sulfonyl chlorides under basic conditions can be employed to construct the sulfonylurea framework efficiently. One example includes the efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, demonstrating the versatility of using sulfonyl compounds as key intermediates in organic synthesis (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonylurea compounds is crucial for their reactivity and potential applications. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play a vital role in determining the molecular geometry, confirming the presence of the sulfonylurea moiety, and understanding the electronic environment of the molecule. Studies on similar sulfonyl-containing compounds have elucidated the importance of structural characterization in understanding the compound's reactivity and potential applications (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonylureas participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They can undergo cycloaddition reactions, serve as intermediates in the synthesis of heterocycles, and partake in electrophile-induced cyclization reactions. For example, the cycloaddition reactions of sulfonyl compounds with arynes have been explored for the stereoselective synthesis of cyclic sulfoximines, showcasing the chemical versatility of the sulfonylurea group (Ye et al., 2014).

科学研究应用

对映选择性合成

Tucker和Chesterson(1988年)的一项研究探讨了与磺酰脲结构密切相关的非甾体抗雄激素的拆分,重点关注其对映异构体的分离和绝对构型确定。这表明了在开发类似化合物的对映选择性合成方法方面的潜在应用 (Tucker & Chesterson, 1988)。

β细胞凋亡的保护作用

Kim等人(2012年)研究了Exendin-4对磺酰脲诱导的β细胞凋亡的保护作用,强调了对糖尿病治疗和由磺酰脲治疗导致的β细胞丢失的理解的重要性 (Kim等人,2012年)。

线粒体功能障碍和细胞死亡抑制

Lee等人(2005年)的研究发现,磺酰脲格列本脲可以抑制细胞死亡和线粒体功能障碍,表明在涉及线粒体通透性和氧化应激的疾病中具有潜在的治疗应用 (Lee et al., 2005)。

ATP调节的K+通道活性

Schmid-Antomarchi等人(1987年)的研究表明,磺酰脲对胰岛素分泌细胞中的ATP调节的K+通道产生影响,为糖尿病药物作用的分子机制提供了见解 (Schmid-Antomarchi et al., 1987)。

金属配合物中的配位和重排

Bermejo等人(2000年)探讨了类似磺酰脲结构化合物在金属配合物中的配位和重排,有助于理解配位化学中金属配体相互作用 (Bermejo et al., 2000)。

胰岛素分泌刺激

Proks等人(2002年)研究了磺酰脲如何刺激胰岛素在胰岛β细胞中分泌的机制,有助于更好地理解它们在糖尿病管理中的作用 (Proks et al., 2002)。

磺酰脲药物对Epac2的靶向作用

Zhang等人(2009年)发现磺酰脲药物直接与cAMP传感器Epac2相互作用,拓宽了我们对这些药物在糖尿病治疗中影响的分子途径的理解 (Zhang et al., 2009)。

作用机制

属性

IUPAC Name |

1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTVJAPQGCMSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)